Enhanced Lipophilicity Compared to the Non-Fluorinated Parent for Improved Membrane Permeability
The addition of a 2-fluoro substituent significantly increases the compound's lipophilicity relative to the parent 4-(trifluoromethoxy)aniline. This difference is critical for applications where membrane permeability or LogP optimization is a primary goal .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.89 (XLogP3 = 2.6) |
| Comparator Or Baseline | 4-(Trifluoromethoxy)aniline: LogP = 2.75 |
| Quantified Difference | Δ LogP ≈ +0.14 (XLogP3 difference of +0.4) |
| Conditions | Calculated LogP values (XLogP3) from vendor datasheets [1] |
Why This Matters
Higher LogP is often correlated with improved passive membrane permeability and bioavailability, a key optimization parameter in drug discovery that can be tuned with this specific building block.
- [1] BOC Sciences. 4-(Trifluoromethoxy)aniline. Product Datasheet. Accessed 2026. View Source
